![molecular formula C16H15ClN6O B2947201 3-(3-Chlorophenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea CAS No. 2380173-73-7](/img/structure/B2947201.png)
3-(3-Chlorophenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chlorophenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known by its chemical name, CP-945,598, and is classified as a selective cannabinoid receptor type 1 (CB1) antagonist.
科学研究应用
3-(3-Chlorophenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea has potential applications in the field of medicine. It is being studied for its potential use in the treatment of obesity, type 2 diabetes, and other metabolic disorders. It has been shown to reduce food intake and body weight in animal models of obesity. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
作用机制
3-(3-Chlorophenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea acts as a selective 3-(3-Chlorophenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea antagonist. 3-(3-Chlorophenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea receptors are found in the brain and other tissues, and they play a role in regulating appetite, metabolism, and glucose homeostasis. By blocking 3-(3-Chlorophenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea receptors, 3-(3-Chlorophenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea reduces food intake and body weight and improves glucose tolerance and insulin sensitivity.
生化和生理效应
3-(3-Chlorophenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea has been shown to have several biochemical and physiological effects. It reduces food intake and body weight in animal models of obesity. It also improves glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. Additionally, it has been shown to reduce liver fat accumulation and improve liver function in animal models of non-alcoholic fatty liver disease.
实验室实验的优点和局限性
One advantage of using 3-(3-Chlorophenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea in lab experiments is its selectivity for 3-(3-Chlorophenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea receptors. This allows researchers to study the specific effects of blocking 3-(3-Chlorophenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea receptors without affecting other receptors or systems in the body. One limitation of using this compound is that it may have off-target effects or interact with other systems in the body, which could complicate the interpretation of results.
未来方向
There are several future directions for research on 3-(3-Chlorophenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea. One direction is to study its potential use in the treatment of obesity, type 2 diabetes, and other metabolic disorders in humans. Another direction is to study its effects on other systems in the body, such as the immune system and the cardiovascular system. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.
合成方法
The synthesis of 3-(3-Chlorophenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea involves several steps. The first step involves the reaction of 3-cyanopyrazin-2-ylamine with 3-chlorobenzonitrile in the presence of a base. This reaction results in the formation of 3-(3-chlorophenyl)-1-(3-cyanopyrazin-2-yl)urea. The second step involves the reaction of the intermediate product with 1-(3-azetidinyl)-1-methylethylamine in the presence of a base. This reaction results in the formation of the final product, 3-(3-Chlorophenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea.
属性
IUPAC Name |
3-(3-chlorophenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O/c1-22(16(24)21-12-4-2-3-11(17)7-12)13-9-23(10-13)15-14(8-18)19-5-6-20-15/h2-7,13H,9-10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJDHOBIEBNCDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3-methylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

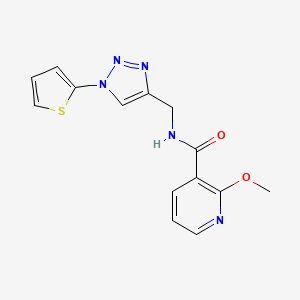
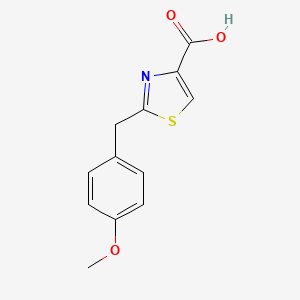
![(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2947121.png)

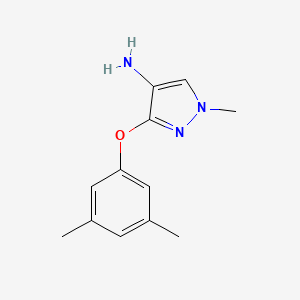
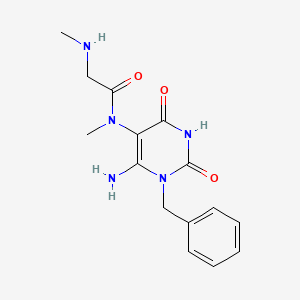
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-fluorobenzenesulfonamido)benzamide](/img/structure/B2947128.png)
![4-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2947131.png)
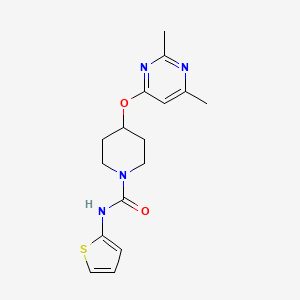
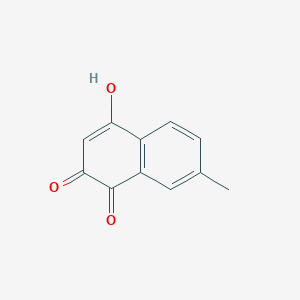

![ethyl 4-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2947139.png)
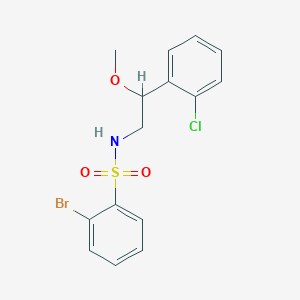
![4-(4-Bromophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2947141.png)